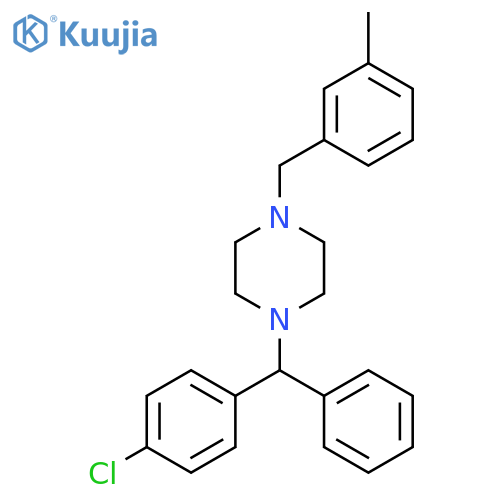Cas no 569-65-3 (1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine)

569-65-3 structure
商品名:1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine
- docusate sodium
- dioctylsulfosuccinate sodium salt
- bis(2-ethylhexyl) sulfosuccinate sodium salt
- dioctyl sodium sulfosuccinate
- 1-(P-CHLORO-ALPHA-PHENYLBENZYL)-4-(M-METHYLBENZYL)-PIPERAZIN
- 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
- Meclizine
- 1-(4-chloro-benzhydryl)-4-(3-methyl-benzyl)-piperazine
- 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
- Bonadettes
- Bonine
- Chiclida
- Histamethine
- Histamethizine
- Meclozine
- Navicalm
- Parachloramine
- Sea-Legs
- 1-[(4-Chlorophenyl)-phenyl-methyl]-4-[(3-methylphenyl)methyl]piperazine
- NINDS_000407
- UCB 5062
- Spectrum3_000485
- Histametizyne
- Vomisseis
- Neo-suprimel
- MFCD00242697
- MECLIZINE [MI]
- KBio1_000407
- NSC-169189
- KBio2_003939
- Ancolan
- SBI-0051433.P003
- NSC_4034
- Suprimal
- Meclozine (BAN)
- Piperazine, 1-(p-chloro-.alpha.-phenylbenzyl)-4-(m-methylbenzyl)-
- UCB 5052
- L001136
- Calmonal
- NSC169189
- CHEMBL1623
- HSDB 3113
- MECLIZINE [VANDF]
- UCB 170
- MECLIZINE [HSDB]
- BSPBio_000534
- 1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
- Diadril
- KBio2_006507
- 569-65-3
- NCGC00018296-02
- Meclizine;Meclozine; Parachloramine
- EN300-58334
- PIPERAZINE, 1-((4-CHLOROPHENYL)PHENYLMETHYL)-4-((3-METHYPHENYL)METHYL)-
- Postafene
- EINECS 209-323-3
- D81963
- Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-
- KBioGR_000473
- 3L5TQ84570
- Z53003552
- KBioSS_001371
- KBio2_001371
- CAS_569-65-3
- Meclozina [INN-Spanish]
- SPBio_002473
- (+-)-Meclizine
- BCP28339
- Histametizine
- Diadril (Salt/Mix)
- OCJYIGYOJCODJL-UHFFFAOYSA-N
- NCGC00018296-04
- NSC 169189
- AKOS015951354
- NCGC00018296-08
- Meclizine hydrochloride
- Piperazine, 1-((4-chlorophenyl)phenylmethyl)-4-((3-methylphenyl)methyl)-
- AB00053493_14
- BS-17628
- Monamine
- BRD-A50311610-300-06-2
- Ravelon
- Meclozina (INN-Spanish)
- AB00053493_15
- Spectrum4_000037
- Itinerol
- Dramamine II
- Piperazine, 1-(p-chloro-alpha-phenylbenzyl)-4-(m-methylbenzyl)-
- Spectrum5_000919
- Meclozina
- Travelon
- U.C.B. 5062
- C07116
- 1-(p-Chlorobenzhydryl)-4-(m-methylbenzyl)diethylenediamine
- Vomissels
- Meclozin
- FT-0659103
- Neo-suprimal
- 1-(p-Chloro-alpha-phenylbenzyl)-4-(m-methylbenzyl)piperazine
- 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine #
- UNII-3L5TQ84570
- 1-(p-Chloro-.alpha.-phenylbenzyl)-4-(m-methylbenzyl)piperazine
- Q386441
- Meclozinum [INN-Latin]
- Meclozinum (INN-Latin)
- Nevidoxine
- DTXCID703242
- Meclizine [INN:BAN]
- BSPBio_001949
- CHEBI:6709
- Spectrum2_000110
- BRN 0332002
- Bonamine
- Prestwick0_000457
- Siguran
- Vertizine (Salt/Mix)
- SCHEMBL4649
- Spectrum_000891
- 1-(p-Chlorobenzhydryl)-4-(m-methylbenzyl)piperazine
- Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-
- (.+/-.)-Meclizine
- KBio3_001449
- IDI1_000407
- AB00053493
- Subari
- SPBio_000100
- Bonamine (Salt/Mix)
- 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine
- 1-p-Chlorobenzhydryl-4-m-methylbenzylpiperazine
- MECLOZINE [WHO-DD]
- WLN: T6N DNTJ AYR&R DG& D1R C1
- Meclozinum
- Ancolon
- Prestwick3_000457
- NS00000507
- BPBio1_000588
- 1-((4-Chlorophenyl)phenylmethyl)-4-((3-methylphenyl)methyl)piperazine
- BRD-A50311610-300-05-4
- 4-Methyl-2-chloroacetophenone
- Peremesin
- Nevidoxine (TN)
- Antivert
- Bonadoxin (Salt/Mix)
- Meclozine [INN]
- DB00737
- D08163
- Prestwick2_000457
- U. C. B. 5062
- Prestwick1_000457
- Sabari
- GTPL2757
- Neo-istafene
- BDBM81467
- DivK1c_000407
- DTXSID0023242
- BRD-A50311610-300-09-6
- Meclozine?
- BRD-A50311610-300-10-4
- 209-323-3
-
- MDL: MFCD00242697
- インチ: InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
- InChIKey: OCJYIGYOJCODJL-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
計算された属性
- せいみつぶんしりょう: 426.16300
- どういたいしつりょう: 390.186277
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 6.5
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.0318 (rough estimate)
- ゆうかいてん: 153-157°C
- ふってん: bp2 230°
- フラッシュポイント: 253.3 °C
- 屈折率: 1.5940 (estimate)
- PSA: 6.48000
- LogP: 6.23340
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine セキュリティ情報
- 危険カテゴリコード: R 22:飲み込み有害。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S37/39
-
危険物標識:

- セキュリティ用語:S26;S37/39
- ちょぞうじょうけん:日陰、乾燥、暗い場所、密閉容器または円筒に保存します。不適合な材料、火元、訓練されていない人から離れてください。セキュリティラベル領域。容器/ガスボンベを人身から保護する。
- リスク用語:R22; R36/37/38
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-58334-10.0g |
1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
569-65-3 | 93% | 10.0g |
$46.0 | 2023-06-25 | |
| Enamine | EN300-58334-2.5g |
1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
569-65-3 | 93% | 2.5g |
$26.0 | 2023-06-25 | |
| Chemenu | CM169566-10g |
1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 10g |
$355 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MI567-200mg |
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95+% | 200mg |
¥200.0 | 2022-09-28 | |
| Enamine | EN300-58334-1.0g |
1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
569-65-3 | 93% | 1.0g |
$21.0 | 2023-06-25 | |
| Alichem | A139001864-10g |
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 10g |
$414.20 | 2023-09-01 | |
| 1PlusChem | 1P00IAM2-250mg |
Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]- |
569-65-3 | 95% | 250mg |
$168.00 | 2023-12-16 | |
| Chemenu | CM169566-5g |
1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 5g |
$234 | 2021-08-05 | |
| Chemenu | CM169566-10g |
1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 10g |
$355 | 2023-01-04 | |
| Chemenu | CM169566-5g |
1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 5g |
$234 | 2023-01-04 |
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine 関連文献
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
569-65-3 (1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine) 関連製品
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 307-59-5(perfluorododecane)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:569-65-3)1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine

清らかである:99%
はかる:1g
価格 ($):219
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:569-65-3)Meclizine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ